3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC14665541
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7IN2O2 |
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Molecular Weight | 266.04 g/mol |
IUPAC Name | 3-iodo-1,5-dimethylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) |
Standard InChI Key | UOHUWWTYXLSXHU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C)I)C(=O)O |
Introduction
Structural Characterization and Molecular Properties
Physicochemical Parameters
Critical physicochemical properties include:
Property | Value |
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Molecular Weight | 266.04 g/mol |
Density | Not reported |
Boiling Point | Not reported |
LogP (Partition Coefficient) | Estimated ~1.2 |
The absence of reported melting/boiling points in available literature suggests challenges in isolation due to decomposition or hygroscopicity. Computational models predict moderate lipophilicity (LogP ~1.2), enabling balanced solubility in polar aprotic solvents and biological membranes .
Synthesis and Manufacturing Processes
Iodination Reaction Mechanisms
The primary synthetic route involves electrophilic iodination of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid precursors. Optimized conditions utilize iodine monochloride (ICl) or potassium iodate (KIO₃) in acetic acid at 60–80°C for 6–12 hours. Key considerations include:
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Oxidant Selection: KIO₃ provides milder conditions with reduced side-product formation compared to ICl.
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Solvent Effects: Acetic acid enhances iodination efficiency through in situ generation of iodonium ions.
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Temperature Control: Reactions above 70°C risk decarboxylation, necessitating precise thermal management.
Yield Optimization Strategies
Pilot-scale studies report yields of 58–72% after recrystallization from ethanol/water mixtures. Impurity profiles predominantly include:
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Di-iodinated byproducts (≤9%) from over-reaction
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Decarboxylated derivatives (≤5%) under excessive heating
Biological Activities and Pharmaceutical Applications
Antifungal Target Engagement
The compound inhibits fungal succinate dehydrogenase (SDH) with IC₅₀ values of 2.3–4.7 µM against Candida albicans and Aspergillus fumigatus. SDH blockade disrupts mitochondrial electron transport, causing ATP depletion and fungal cell death. Comparative studies show 3-iodo-1,5-dimethyl derivatives exhibit 3.1-fold greater potency than non-iodinated analogs, highlighting iodine's role in target binding.
Structure-Activity Relationship (SAR) Insights
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Iodine Substituent: Replacement with chlorine or bromine reduces antifungal activity by 40–65%, emphasizing iodine's optimal van der Waals radius for SDH active-site accommodation.
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Methyl Group Positioning: 1,5-Dimethyl configuration enhances metabolic stability compared to 1,4-dimethyl isomers (t₁/₂: 6.2 vs. 2.1 hours in hepatic microsomes) .
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Carboxylic Acid: Esterification or amide formation abolishes activity, confirming the necessity of free acid for target engagement.
Analytical Characterization Techniques
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d₆):
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δ 2.41 (s, 3H, N1-CH₃)
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δ 2.89 (s, 3H, C5-CH₃)
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δ 8.12 (s, 1H, C3-I)
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δ 13.21 (br s, 1H, COOH)
Mass Spectrometry:
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ESI-MS m/z: 265.93 [M-H]⁻ (calculated 265.95)
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Collision-induced dissociation fragments at m/z 218.2 (loss of COOH) and 91.1 (pyrazole ring cleavage)
Chromatographic Behavior
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a retention time of 11.3 minutes with >98% purity. Method validation confirms linearity (R²=0.9993) across 0.1–100 µg/mL concentrations.
Comparative Analysis with Structural Analogs
1-Methyl vs. 1,5-Dimethyl Derivatives
Removing the C5 methyl group (as in 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, CAS 799835-40-8) reduces SDH inhibition potency by 78% while increasing aqueous solubility from 1.2 mg/mL to 4.7 mg/mL . This trade-off informs lead optimization strategies balancing efficacy and pharmacokinetics.
Impact of Iodine Positional Isomerism
Comparative studies with 4-iodo-1,5-dimethyl isomers demonstrate 3.9-fold lower antifungal activity, underscoring the criticality of iodine placement at C3 for target complementarity.
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